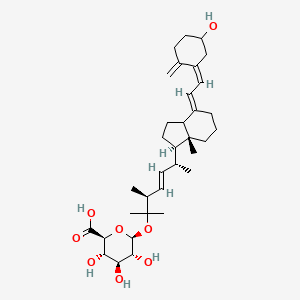

25-Hydroxyvitamin D2-25-glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

76020-77-4 |

|---|---|

Molecular Formula |

C34H52O8 |

Molecular Weight |

588.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C34H52O8/c1-19-10-14-24(35)18-23(19)13-12-22-8-7-17-34(6)25(15-16-26(22)34)20(2)9-11-21(3)33(4,5)42-32-29(38)27(36)28(37)30(41-32)31(39)40/h9,11-13,20-21,24-30,32,35-38H,1,7-8,10,14-18H2,2-6H3,(H,39,40)/b11-9+,22-12+,23-13-/t20-,21+,24?,25-,26?,27+,28+,29-,30+,32+,34-/m1/s1 |

InChI Key |

MWEHQOJAQKGFMP-JJVXHKTJSA-N |

SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |

physical_description |

Solid |

Synonyms |

25-HVD2-25-GUR 25-hydroxyergocalciferol-25-glucuronide 25-hydroxyvitamin D2-25-glucuronide |

Origin of Product |

United States |

Biosynthesis and Enzymology of 25 Hydroxyvitamin D2 25 Glucuronide

Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) Isoforms Catalyzing 25-Hydroxyvitamin D2 Glucuronidation

Research has identified specific UGT isoforms that are responsible for the glucuronidation of 25-hydroxyvitamin D metabolites. While much of the detailed research has focused on the vitamin D3 metabolite (25-hydroxyvitamin D3), the findings provide strong indications for the parallel metabolism of 25-hydroxyvitamin D2. The primary isoforms involved are UGT1A4 and UGT1A3. nih.gov

Studies have shown that UGT1A4 is a predominant enzyme in the glucuronidation of 25-hydroxyvitamin D3. nih.govresearchgate.net It is reasonable to infer a similar and significant role for UGT1A4 in the glucuronidation of 25-hydroxyvitamin D2 to form 25-hydroxyvitamin D2-25-glucuronide. Research on 1α,25-dihydroxyvitamin D3, the active form of vitamin D3, also points to UGT1A4 as the primary catalyst for its glucuronidation at the 25-position. nih.gov

Alongside UGT1A4, UGT1A3 has been identified as another key enzyme involved in the glucuronidation of 25-hydroxyvitamin D3. nih.govresearchgate.net Although its relative activity is reported to be less than that of UGT1A4 for the vitamin D3 analog, it still plays a significant role in this metabolic pathway. nih.gov Therefore, it is likely that UGT1A3 also contributes to the formation of this compound.

Reaction Mechanisms of Glucuronic Acid Conjugation

Glucuronidation is a major pathway for the metabolism of a wide array of substances, including drugs and endogenous compounds. wikipedia.orgwikipedia.org The reaction involves the transfer of glucuronic acid from the co-factor uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, in this case, 25-hydroxyvitamin D2. wikipedia.orgresearchgate.net This conjugation is catalyzed by UGT enzymes and results in the formation of a more water-soluble glucuronide metabolite, which can be more readily excreted from the body. wikipedia.org The reaction proceeds via a nucleophilic attack from the hydroxyl group of the substrate on the UDPGA molecule, leading to the formation of a glucuronide conjugate and the release of uridine diphosphate (UDP). researchgate.netresearchgate.net

Substrate Requirements and Co-factor Dependence for UGT Activity

The activity of UGT enzymes is contingent upon the presence of both a suitable substrate and an essential co-factor. The substrate, or aglycone, is the molecule to be glucuronidated, which in this context is 25-hydroxyvitamin D2. researchgate.net The indispensable co-factor for all UGT-mediated reactions is uridine diphosphate glucuronic acid (UDPGA). researchgate.netrsc.org UDPGA is synthesized from UDP-glucose and provides the glucuronic acid moiety that is transferred to the substrate. rsc.org Therefore, the rate of this compound formation is dependent on the availability of both the vitamin D2 metabolite and the UDPGA co-factor.

Intracellular Localization and Membrane Association of UGT Enzymes

UGT enzymes are primarily localized within the endoplasmic reticulum (ER) of various tissues, with the highest concentrations found in the liver. wikipedia.orgnih.govnih.gov They are classified as type I transmembrane proteins, meaning their N-terminal domain is located in the ER lumen, and they are anchored to the membrane by a single transmembrane domain near the C-terminus. nih.govflinders.edu.au This membrane association is critical for their function, as it positions them to metabolize lipophilic compounds that partition into the ER membrane. tandfonline.com

The localization of UGTs within the ER membrane gives rise to a phenomenon known as latency. nih.govnih.gov This refers to the observation that the full catalytic activity of these enzymes is often not realized in intact microsomal preparations (vesicles of ER used in in-vitro studies). nih.govresearchgate.net The latency is attributed to the separation of the enzyme's active site in the ER lumen from its cytosolic co-factor, UDPGA. researchgate.netmdpi.com The transport of UDPGA across the ER membrane is a regulated and rate-limiting step. nih.govmdpi.com Disruption of the membrane integrity, for instance with detergents, can abolish this latency and reveal the enzyme's maximum activity. nih.govnih.gov This suggests that the transport of UDPGA into the ER is a key control point for glucuronidation activity. researchgate.net

Comparative Enzymology of Vitamin D2 Glucuronidation versus Vitamin D3 Glucuronidation

For 25-hydroxyvitamin D3, UGT1A4 and UGT1A3 have been identified as the principal enzymes responsible for its glucuronidation. nih.gov Although direct comparative studies on the specific UGT isoforms for 25-hydroxyvitamin D2 are less abundant, the structural differences in the side chains of vitamin D2 and D3 could lead to differential affinities for various UGT enzymes, potentially affecting their rates of glucuronidation. researchgate.net

Regulation of this compound Synthesis

The synthesis of this compound is a regulated process influenced by several factors. The expression of UGT genes can be induced by various compounds through the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.govnih.gov For example, treatment of human hepatocytes with activators of these receptors has been shown to increase the mRNA levels of UGT1A3 and UGT1A4, the enzymes involved in 25-hydroxyvitamin D3 glucuronidation. nih.gov This induction can lead to an accelerated clearance of vitamin D metabolites.

Furthermore, the availability of the co-factor UDPGA can also regulate the rate of glucuronidation. rsc.org The synthesis of UDPGA is an energy-dependent process, and its levels can be influenced by the metabolic state of the cell. Pathological conditions, particularly those affecting the liver where the majority of glucuronidation occurs, can also significantly impact the synthesis of this compound. wikipedia.org

Transcriptional and Post-Translational Control of UGT Enzymes

The activity of UGT enzymes is meticulously regulated at both the transcriptional and post-translational levels, ensuring a responsive system for metabolizing a wide array of compounds, including vitamin D metabolites.

Transcriptional Control: The expression of UGT genes is governed by a variety of transcription factors, including nuclear receptors that sense the presence of foreign compounds (xenobiotics) and endogenous molecules. nih.gov For the key vitamin D glucuronidating enzymes, UGT1A3 and UGT1A4, their gene expression is significantly induced by activators of the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov For instance, treatment of human hepatocytes with substances like rifampin, a known PXR agonist, leads to a marked increase in the mRNA levels of both UGT1A3 and UGT1A4. nih.gov This induction translates to an accelerated rate of 25-hydroxyvitamin D glucuronidation. nih.gov Other nuclear receptors such as the aryl hydrocarbon receptor (AhR), farnesoid X receptor (FXR), and liver X receptor (LXR) also play roles in regulating various UGT isoforms. nih.gov

Genetic variations, or polymorphisms, within the UGT genes can also significantly impact enzyme activity. A notable example is the UGT1A4*3 allele, which is associated with higher rates of 25(OH)D3 glucuronidation in human liver microsomes. nih.gov This interindividual variability in UGT gene expression and function can contribute to differences in vitamin D homeostasis among the population. nih.gov

Influence of Metabolic State on Glucuronidation Capacity

Obesity: A well-documented inverse relationship exists between obesity and circulating levels of 25-hydroxyvitamin D. researchgate.netmdpi.comunina.it While several factors contribute to this, including the sequestration of fat-soluble vitamin D in adipose tissue, there is also evidence of altered metabolic enzyme activity. researchgate.netunina.itmdpi.com Adipose tissue itself expresses enzymes involved in vitamin D metabolism, and the expression levels can vary depending on the type of adipose tissue and the degree of obesity. mdpi.com While direct studies on the impact of obesity on 25(OH)D2 glucuronidation are limited, the systemic inflammation and altered endocrine environment characteristic of obesity can influence the expression and activity of hepatic enzymes, including UGTs.

The table below summarizes the key enzymes and factors influencing the biosynthesis of this compound.

| Factor | Description | Implication for this compound Synthesis |

| Enzymes | ||

| UGT1A4 | The principal enzyme responsible for the glucuronidation of 25-hydroxyvitamin D in the human liver. nih.gov | Catalyzes the formation of this compound. |

| UGT1A3 | Also contributes to the glucuronidation of 25-hydroxyvitamin D. nih.gov | Plays a secondary role in the synthesis of this compound. |

| Transcriptional Control | ||

| PXR/CAR Agonists | Compounds like rifampin that activate the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). nih.gov | Increase the expression of UGT1A4 and UGT1A3, leading to enhanced glucuronidation. nih.gov |

| Genetic Polymorphisms | Variations in the UGT1A4 gene, such as the UGT1A4*3 allele. nih.gov | Can lead to interindividual differences in the rate of glucuronidation. nih.gov |

| Metabolic State | ||

| Obesity | A condition characterized by excess body fat. researchgate.netunina.it | Associated with lower circulating vitamin D levels, potentially through altered metabolism and sequestration in fat. unina.itmdpi.com |

| Diabetes | A metabolic disorder affecting glucose homeostasis. nih.govnih.gov | Can decrease overall glucuronidation capacity, potentially affecting the clearance of vitamin D metabolites. nih.gov |

Metabolic Fate and Enterohepatic Circulation of 25 Hydroxyvitamin D2 25 Glucuronide

Biliary Excretion of 25-Hydroxyvitamin D2-25-glucuronide

Following its formation, primarily in the liver, this compound is actively transported into the bile, a critical step in its enterohepatic circulation and eventual elimination. nih.govnih.gov This process facilitates the removal of vitamin D metabolites from the systemic circulation. nih.gov

Transport Mechanisms into Bile

The transport of this compound across the canalicular membrane of hepatocytes into the bile is an active, ATP-dependent process. nih.gov Studies have identified specific transporters that are likely involved in this efflux. Notably, multidrug resistance-associated protein 2 (MRP2) and multidrug resistance protein 3 (MRP3) have been shown to be capable of transporting vitamin D glucuronides. nih.gov The involvement of these transporters highlights a regulated mechanism for the biliary secretion of these conjugated metabolites. nih.gov

Intestinal Processing and Deconjugation by Microbiota

Once excreted into the bile and released into the small intestine, this compound travels down the gastrointestinal tract. nih.gov In the lower intestine, particularly the colon, it encounters a dense population of bacteria that play a crucial role in its further metabolism. nih.govphysiology.org

Bacterial Glucuronidase (GUS) Activity in the Gut Lumen

The gut microbiota possesses a significant capacity to produce enzymes, including bacterial β-glucuronidases (GUS). nih.govphysiology.org These enzymes are capable of cleaving the glucuronic acid moiety from various conjugated compounds, including this compound. nih.govresearchgate.net This enzymatic action is a key step in the intestinal processing of these metabolites.

Release of Aglycone (25-Hydroxyvitamin D2) from Glucuronide Conjugate

The activity of bacterial GUS on this compound results in the liberation of the aglycone, 25-Hydroxyvitamin D2, within the intestinal lumen. nih.govphysiology.org This deconjugation process transforms the water-soluble, and largely inactive, glucuronidated form back into its more lipophilic and biologically active precursor. nih.govphysiology.org

Biological and Physiological Roles of 25 Hydroxyvitamin D2 25 Glucuronide in in Vitro and Animal Models

Influence on Local Vitamin D Signaling within the Gastrointestinal Tract

25-Hydroxyvitamin D2-25-glucuronide, and its more studied counterpart 25-hydroxyvitamin D3-3β-glucuronic acid (25OHD-Gluc), are metabolites produced in the liver and found in bile and blood. researchgate.netnih.gov These conjugated forms were previously considered inactive excretory products, but recent evidence indicates they are crucial for delivering vitamin D activity specifically to the colon. nih.gov

Research demonstrates that 25OHD-Gluc can induce the expression of cytochrome P450 24A1 (Cyp24), a key vitamin D target gene, in the colon of mice. researchgate.netphysiology.org Cyp24 encodes the enzyme 25-hydroxyvitamin D-24-hydroxylase, which is upregulated by Vitamin D Receptor (VDR) signaling to catabolize vitamin D metabolites. researchgate.net

In studies with vitamin D-sufficient mice, both oral and subcutaneous administration of 25OHD-Gluc led to increased Cyp24 mRNA expression in the colon, a response not seen with unconjugated 25-hydroxyvitamin D (25OHD). nih.govnih.gov Conversely, 25OHD was active in the duodenum, where 25OHD-Gluc was not. nih.govnih.gov This localized effect in the colon is dependent on the presence of gut microbiota. Surgical ligation of the jejunum to block the flow of bile and digesta to the colon abolished the Cyp24 expression response to 25OHD-Gluc, confirming that the metabolite must reach the lower intestine to be activated. researchgate.netnih.gov

| Administration Route | Tissue | 25OHD-Gluc Effect on Cyp24 mRNA | Unconjugated 25OHD Effect on Cyp24 mRNA | Citation |

|---|---|---|---|---|

| Oral/Subcutaneous | Colon | Increased Expression | No Effect | nih.govnih.gov |

| Oral/Subcutaneous | Duodenum | No Effect | Active (Increased Expression) | nih.govnih.gov |

| Oral (with Jejunal Ligation) | Colon | Response Abolished | Not Applicable | nih.gov |

The biological activity of 25OHD-Gluc in the colon is indirect. The compound itself has minimal activity until the glucuronic acid moiety is cleaved. nih.gov This deconjugation is performed by bacterial glucuronidases (GUS) present in the gut microbiota of the large intestine. researchgate.netnih.gov

Once liberated, the free aglycone, 25-hydroxyvitamin D (25OHD), can act as a direct agonist for the Vitamin D Receptor (VDR). nih.govnih.gov Although traditionally viewed as a prohormone, 25OHD can directly regulate gene expression and has anti-proliferative effects by binding to the VDR. nih.govtuni.fi This activation of the VDR by the deconjugated metabolite initiates the transcription of VDR-target genes, such as Cyp24, within the colon epithelial cells. nih.gov In vitro studies using colon cell lines (Caco-2) confirmed that 25OHD-Gluc requires the presence of the GUS enzyme to induce a robust increase in Cyp24 mRNA. researchgate.netnih.gov

Impact on Vitamin D Bioavailability and Metabolic Pool

Glucuronidation is a process that facilitates the excretion of various substances by increasing their water solubility. hmdb.ca this compound is a component of the enterohepatic circulation, where it is secreted from the liver in bile and travels through the intestine. nih.gov This pathway suggests a role beyond simple excretion, positioning the glucuronidated form as a transport and delivery mechanism for vitamin D activity targeted to the distal intestine. nih.gov

While sulfated conjugates represent a larger fraction of the circulating conjugated vitamin D metabolites, glucuronidated forms are a consistent, albeit smaller, part of the total vitamin D pool in human serum. nih.govnih.govresearchgate.net The presence of 25OHD-Gluc in blood plasma (at concentrations of 1–5 nM) and bile establishes it as an endogenously produced metabolite. nih.gov The measurement of both conjugated and unconjugated forms may provide a more comprehensive assessment of vitamin D status than analyzing the unconjugated form alone. nih.govnih.gov

Comparative Biological Activity of Glucuronidated versus Unconjugated Metabolites

The biological activity of glucuronidated vitamin D metabolites is starkly different from their unconjugated counterparts. Conjugation with glucuronic acid renders the metabolite biologically inactive in its original form. nih.gov Its function is primarily that of a carrier. The true biological effect is realized only after enzymatic cleavage in the lower gut, which releases the active, unconjugated 25OHD. nih.gov In contrast, unconjugated 25OHD can directly activate the VDR in tissues like the duodenum. nih.govnih.gov This differential activity highlights a sophisticated system of targeted delivery within the body.

| Characteristic | 25-Hydroxyvitamin D-glucuronide | Unconjugated 25-Hydroxyvitamin D | Citation |

|---|---|---|---|

| Direct VDR Agonism | Minimal to none | Yes, acts as a direct ligand | nih.govnih.gov |

| Primary Site of Action | Colon (after deconjugation) | Duodenum, other tissues | nih.govnih.gov |

| Activation Requirement | Requires cleavage by bacterial glucuronidases | Directly active | researchgate.netnih.gov |

| Role | Transport/delivery to the colon | Prohormone and direct VDR agonist | nih.govnih.gov |

Implications in Animal Models for Vitamin D Metabolism and Discrimination (e.g., Chick Model)

Animal models are critical for understanding the complex pathways of vitamin D metabolism. The chick model, in particular, has been instrumental in studying vitamin D's role in embryonic development and calcium homeostasis. nih.gov Studies have shown that providing 25OHD in breeder diets or via in ovo injection can improve hatchability and embryo livability. nih.gov

While specific research on this compound in the chick model is limited, the model's utility in differentiating the roles of various metabolites is well-established. For instance, studies have explored the necessity of 24-hydroxylation for embryonic development in chicks, demonstrating that certain metabolic steps are essential for normal biological outcomes. capes.gov.br The established differences in how vitamin D2 and D3 are metabolized and utilized also point to discriminatory mechanisms within animal physiology. nih.gov The enterohepatic circulation of vitamin D metabolites, including glucuronides, is a conserved physiological process, suggesting that the targeted delivery of vitamin D to the colon observed in mice is likely relevant in other animal models, including avian species. nih.gov

Analytical Methodologies for 25 Hydroxyvitamin D2 25 Glucuronide Detection and Quantification

Sample Preparation Techniques for Complex Biological Matrices

Given that 25-hydroxyvitamin D2 and its metabolites are often bound to proteins like the vitamin D-binding protein in circulation, initial disruption of this binding is a crucial first step in the analytical workflow. nih.govlcms.cz

Extraction Protocols (e.g., Liquid-Liquid Extraction, Protein Precipitation)

Protein Precipitation: This is a common initial step to release protein-bound vitamin D metabolites. nih.gov Acetonitrile (B52724) is frequently used as the precipitation solvent. merckmillipore.comthermofisher.com In a typical procedure, a volume of acetonitrile is added to the serum or plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. merckmillipore.comlcms.cz Methanol (B129727) can also be employed for protein precipitation. lcms.cznih.gov For instance, one method involves adding 200 µL of methanol containing an internal standard to 100 µL of plasma, followed by vortexing and centrifugation. lcms.cz Another approach uses a combination of methanol and isopropanol (B130326). nih.gov

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is often used to extract the less polar vitamin D metabolites from the aqueous matrix into an immiscible organic solvent. oatext.com Hexane (B92381) is a commonly used solvent for this purpose. nih.govnih.govoatext.com One protocol describes the addition of n-hexane after protein precipitation, with the resulting organic layer being collected for further analysis. nih.govoatext.com Other solvents, such as diethylether, have also been utilized for the extraction of vitamin D metabolites. nih.gov Supported liquid extraction (SLE) offers a more streamlined alternative to traditional LLE, providing high analyte recovery and cleaner extracts. chromatographyonline.com

Here is a table summarizing common LLE and protein precipitation protocols:

| Protocol | Reagents | Key Steps | Reference |

|---|---|---|---|

| Protein Precipitation | Acetonitrile | Addition to serum, vortex, centrifugation | merckmillipore.comthermofisher.com |

| Protein Precipitation | Methanol | Addition to plasma with internal standard, vortex, centrifugation | lcms.cz |

| Liquid-Liquid Extraction | n-Hexane | Extraction from aqueous matrix after protein precipitation | nih.govnih.govoatext.com |

| Liquid-Liquid Extraction | Diethylether | Extraction of vitamin D metabolites from serum | nih.gov |

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is a highly effective technique for sample cleanup and concentration of vitamin D metabolites prior to chromatographic analysis. lcms.cznih.gov This method utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering substances to pass through.

For the analysis of 25-hydroxyvitamin D metabolites, reversed-phase SPE cartridges are commonly employed. lcms.cz One established method uses a SOLA HRP (hydrophobic reversed-phase) plate to retain 25-hydroxyvitamin D2 and D3 through hydrophobic interactions. lcms.cz To ensure maximum recovery, it is essential to disrupt the protein binding of the analytes before loading the sample onto the SPE device. lcms.cz Automated SPE systems can significantly improve throughput, with some systems capable of processing up to 300 samples per day with minimal manual intervention. nih.govresearchgate.net

The following table outlines a typical automated SPE procedure:

| Step | Description | Reference |

|---|---|---|

| 1 | Addition of internal standard to serum or plasma | nih.gov |

| 2 | Protein precipitation with methanol | nih.gov |

| 3 | Centrifugation | nih.gov |

| 4 | Automated SPE procedure by a robotic instrument | nih.gov |

Enzymatic Hydrolysis for Total Metabolite Quantification

To quantify the total concentration of a vitamin D metabolite, including its conjugated forms like glucuronides and sulfates, an enzymatic hydrolysis step is necessary. endocrine-abstracts.orgbham.ac.uk This process uses specific enzymes to cleave the conjugate moiety, releasing the parent metabolite for measurement.

β-glucuronidase is the enzyme used to hydrolyze glucuronide conjugates. endocrine-abstracts.orgbham.ac.uknih.govcapes.gov.brnih.gov Studies have shown that β-glucuronidase derived from Escherichia coli can be effectively used for this purpose. nih.gov An optimized method involves incubating the sample with the enzyme at 37°C for an extended period, such as 16 hours, to ensure complete hydrolysis. nih.gov Research indicates that glucuronide conjugates of vitamin D metabolites circulate in lower proportions compared to sulfate (B86663) conjugates. endocrine-abstracts.orgnih.gov For instance, one study found that glucuronide conjugates ranged from 2.7% to 11% of the total circulating vitamin D metabolites. endocrine-abstracts.orgnih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate 25-hydroxyvitamin D2-25-glucuronide from other related compounds.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of vitamin D metabolites, offering the necessary resolution to separate structurally similar compounds. researchgate.netrsc.orgnih.govnih.govresearchgate.net When coupled with mass spectrometry (LC-MS/MS), it provides a high degree of specificity and sensitivity for quantification. nih.gov

Reversed-Phase HPLC Applications

Reversed-phase HPLC is the most widely used chromatographic mode for the separation of vitamin D metabolites. nih.govresearchgate.netresearchgate.nettandfonline.com This technique utilizes a nonpolar stationary phase, typically a C18 or C30 bonded silica, and a polar mobile phase. researchgate.net

Columns: C18 columns are a popular choice and have been successfully used in numerous methods. nih.govresearchgate.net C30 columns, with their longer alkyl chains, can offer enhanced selectivity and retention for vitamin D metabolites due to increased hydrophobic interactions. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and water. nih.govresearchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, can be used. researchgate.net For instance, a mobile phase of methanol and water (95:5) has been employed. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, can also be utilized to achieve better separation of complex mixtures. nih.gov

The following table provides examples of reversed-phase HPLC conditions for vitamin D metabolite analysis:

| Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|

| C18 | Methanol:Water (98:2, v/v) | UV (265 nm) | researchgate.net |

| C18 | Methanol:Water (85:15, v/v) | UV | nih.gov |

| C30 | Not specified | UV (265 nm) | researchgate.net |

Normal-Phase HPLC Applications

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a chromatographic technique that utilizes a polar stationary phase and a non-polar mobile phase. For the analysis of vitamin D metabolites, which are structurally similar and often exist in complex biological matrices, NP-HPLC offers unique selectivity. While reversed-phase HPLC is more common for vitamin D analysis, normal-phase systems, often using silica-based columns, provide excellent separation for these lipophilic compounds.

In a two-step HPLC process for determining 25-hydroxyvitamin D2 (25-OH-D2) and its D3 counterpart, an initial reversed-phase separation is followed by an analytical step using a straight-phase (normal-phase) Zorbax SIL column. nih.gov This secondary separation allows for the clear resolution of 25-OH-D2 and 25-OH-D3, which can then be quantified. nih.gov This principle is directly applicable to the analysis of their glucuronide conjugates. The addition of the large, polar glucuronide group to the 25-hydroxyvitamin D2 molecule significantly alters its polarity. An NP-HPLC method would be highly effective in separating the more polar this compound from its less polar parent compound and other non-polar metabolites. The choice of a non-polar mobile phase, typically composed of solvents like hexane or iso-octane with a small percentage of a more polar solvent like isopropanol or methanol, allows for fine-tuning the retention and separation of these closely related structures.

Table 1: Example Parameters for Normal-Phase HPLC Separation of Vitamin D Metabolites

| Parameter | Specification | Rationale/Application |

| Column | Zorbax SIL (silica) | Polar stationary phase for effective separation of lipophilic compounds with varying polarity. nih.gov |

| Mobile Phase | Hexane/Isopropanol | Non-polar primary solvent with a polar modifier to control elution strength. |

| Detection | UV (at ~265 nm) | The conjugated triene system in the vitamin D structure allows for ultraviolet detection. oatext.com |

| Application | Separation from parent compound | Efficiently separates the polar glucuronide conjugate from the non-polar 25-hydroxyvitamin D2. |

Chiral Chromatography for Stereoisomer Separation

Vitamin D metabolites can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. A notable example is the existence of C3-epimers for 25-hydroxyvitamin D. nih.gov These epimers can interfere with accurate quantification in some analytical methods. nih.gov Chiral chromatography is a specialized form of HPLC that is capable of separating these stereoisomers (enantiomers and diastereomers).

This technique employs a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. For vitamin D analysis, columns such as the Chiralpak® AD-3 have been used. nih.gov Although specific applications for the separation of this compound stereoisomers are not widely documented, the principles of chiral chromatography would apply. If stereoisomers of this glucuronide conjugate exist, a chiral method would be essential for their individual quantification. The ability to resolve such isomers is critical, as they may have different biological activities or metabolic fates. Proper resolution can be achieved using various chiral columns in combination with aqueous-organic mobile phases. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), a form of High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures. amegroups.org This results in significant improvements in analytical performance, including superior speed, resolution, and sensitivity compared to traditional HPLC. amegroups.org These advantages make UPLC a preferred technique for the complex analysis of vitamin D metabolites. amegroups.orgresearchgate.net

For a low-abundance metabolite like this compound, the enhanced sensitivity of UPLC is a major benefit. nih.gov The increased resolution is crucial for separating the target analyte from a multitude of other structurally similar vitamin D metabolites and endogenous matrix components, especially isobaric compounds that have the same mass. nih.govmdpi.com The shorter run times, often less than 4-5 minutes, allow for higher sample throughput, which is advantageous in clinical research settings. sigmaaldrich.comnih.gov UPLC systems are almost always coupled with mass spectrometry for the analysis of vitamin D metabolites, providing a powerful platform for sensitive and specific quantification. researchgate.netlcms.cz

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of vitamin D metabolites. However, due to the low volatility and thermal instability of compounds like 25-hydroxyvitamin D2 and especially its large, polar glucuronide conjugate, direct analysis by GC is not feasible. These compounds would degrade at the high temperatures required for vaporization in the GC inlet.

Therefore, a critical consideration for GC-based analysis is the necessity of chemical derivatization. nih.govresearchgate.net This process modifies the analyte to increase its volatility and thermal stability. For vitamin D metabolites, silylation is a common derivatization technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This procedure converts the polar hydroxyl and glucuronide functional groups into less polar, more volatile TMS-ethers, making the compound suitable for GC analysis. nih.gov Following separation on the GC column, detection is typically performed using mass spectrometry (GC-MS). nih.govjfda-online.com While effective, the need for an additional derivatization step adds complexity and potential for variability to the analytical workflow compared to LC-MS methods. nih.gov

Spectrometric Detection Methods

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) has become the gold standard for the detection and quantification of vitamin D metabolites, largely replacing older immunoassay methods that suffer from cross-reactivity and lack of specificity. amegroups.orgnih.gov When coupled with a liquid chromatography system (LC-MS), it provides unparalleled sensitivity and specificity. sigmaaldrich.comnih.gov

The process involves ionizing the analyte molecules after they elute from the chromatography column and then separating the resulting ions based on their mass-to-charge ratio (m/z). Common ionization techniques used for vitamin D analysis include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). nih.gov APCI is often preferred for some vitamin D metabolites as it can enhance sensitivity and reduce matrix effects. amegroups.orgnih.gov

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision with an inert gas, and then the resulting product ions are analyzed in a second mass analyzer. nih.gov This technique is crucial for differentiating isobaric compounds—metabolites that have the same molecular weight but different structures (like 25-hydroxyvitamin D3 and its C3-epimer)—which would be indistinguishable by a single stage of mass spectrometry. nih.govmdpi.com

Selected Reaction Monitoring (SRM) Approaches

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry (MS/MS). nih.govnih.gov It is the most common mode for quantitative analysis of small molecules, including vitamin D metabolites, in complex matrices like plasma or serum. lcms.cznih.gov

In an SRM experiment, the mass spectrometer is set to specifically monitor one or more predefined precursor-to-product ion "transitions." For this compound, this would involve:

Selecting the m/z of the precursor ion (the ionized glucuronide molecule).

Fragmenting this precursor ion in the collision cell.

Monitoring for one or more specific, high-abundance product ions.

This process acts as a highly selective filter, significantly reducing chemical noise and matrix interference, as it is highly unlikely that another compound in the sample will have the exact same retention time, precursor mass, and fragment ion masses. nih.gov This allows for very low limits of quantification, which is essential for measuring low-concentration metabolites like glucuronide conjugates. nih.gov The use of stable isotope-labeled internal standards, which have the same retention time and fragmentation pattern but a different mass, is standard practice in SRM methods to ensure the highest accuracy and precision. nih.gov

Table 2: Hypothetical SRM Transitions for this compound Analysis

Note: Specific transitions must be empirically determined, but can be predicted based on compound structure and known fragmentation patterns of vitamin D and glucuronide moieties.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale |

| This compound | 589.4 | 413.3 | Corresponds to the loss of the glucuronic acid moiety (176 Da). |

| This compound | 589.4 | 395.3 | Corresponds to the loss of glucuronic acid and a water molecule. |

| d6-25-Hydroxyvitamin D2-25-glucuronide (Internal Standard) | 595.4 | 419.3 | Shift in mass corresponding to the six deuterium (B1214612) labels on the internal standard. |

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a fundamental technique often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection of vitamin D metabolites. nih.govnih.gov The identity of metabolite peaks separated by HPLC can be confirmed by their characteristic UV absorption spectra. capes.gov.br For instance, a method for the simultaneous determination of vitamin D3, 25-hydroxyvitamin D2, and 25-hydroxyvitamin D3 utilizes UV detection following HPLC separation. nih.gov While less sensitive and specific than mass spectrometry, UV detection provides a cost-effective means for quantification, especially when dealing with higher concentrations or for initial screening purposes. nih.govresearchgate.net The peaks are quantified by comparing their absorbance to that of a known standard. nih.gov

Structural Elucidation Techniques for Metabolite Identification

The definitive identification of metabolites like this compound relies on powerful spectroscopic techniques that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including vitamin D metabolites. nih.govresearchgate.net Quantitative NMR (qNMR) has been employed to determine the absolute content and investigate the stability and isomerization of 25-hydroxyvitamin D2 and D3 in solution. nih.govresearchgate.net For the structural assignment of quantifiable proton resonances, various 1D and 2D NMR experiments such as J-Resolved (JRes), 2D-Total Correlation Spectroscopy (TOCSY), and 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized. nih.gov For example, in the case of 25-hydroxyvitamin D2, the proton at δ = 6.24 ppm (H-6) is often used for quantification. nih.gov While specific NMR data for this compound is not widely published, the application of these NMR techniques would be essential for its unambiguous structural confirmation, particularly in distinguishing it from other glucuronide isomers.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of a molecule and for differentiating between compounds with very similar nominal masses. nih.gov This technique has been successfully applied to the quantification of 25-hydroxyvitamin D species, offering enhanced specificity compared to low-resolution mass spectrometry. nih.gov For instance, HRMS can separate quasi-isobaric interferences that may affect the accuracy of quantification in lower-resolution instruments. nih.gov The high mass accuracy of HRMS would be critical in confirming the identity of this compound by providing a precise mass of the molecular ion, thereby corroborating its elemental formula.

Chemical Derivatization for Spectroscopic Analysis

Chemical derivatization can be employed to enhance the analytical properties of a molecule for spectroscopic analysis. In the context of this compound, methylation with diazomethane (B1218177) to form the methyl ester has been used to facilitate its confirmation by HPLC-APCI-MS in the positive-ion mode. nih.gov This derivatization step can improve the volatility and ionization efficiency of the analyte, leading to better chromatographic separation and mass spectrometric detection.

Development and Validation of Research Assays

The development of research assays for this compound has centered on this indirect quantification strategy. The process involves optimizing the enzymatic deconjugation and then applying a validated method for the measurement of the resulting 25-hydroxyvitamin D2.

An optimized enzyme hydrolysis method typically employs a recombinant beta-glucuronidase, often derived from Escherichia coli, to specifically cleave the glucuronide bond from the vitamin D metabolite. nih.govnih.gov The validation of such an assay must consider both the efficiency and specificity of the enzymatic reaction and the performance of the subsequent analytical measurement.

Sensitivity: The sensitivity of these assays is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). For the LC-MS/MS analysis of 25-hydroxyvitamin D2, which is the surrogate measure for the glucuronide, modern methods demonstrate high sensitivity. This allows for the detection of the low concentrations of this metabolite that may be present in biological samples. While direct quantification of the glucuronide is not common, the sensitivity of the LC-MS/MS portion of the indirect assay is well-documented. researchgate.netsigmaaldrich.comnih.gov

Specificity: The specificity of the assay is multi-faceted. It relies on:

Enzymatic Specificity: The use of a specific β-glucuronidase ensures that only glucuronidated conjugates are cleaved.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is crucial for separating 25-hydroxyvitamin D2 from other vitamin D metabolites, such as 25-hydroxyvitamin D3 and their respective epimers, prior to detection. nih.gov This separation is critical to prevent interference and ensure that the measured signal is solely from 25-hydroxyvitamin D2.

Mass Spectrometric Detection: Tandem mass spectrometry provides a high degree of specificity by monitoring for a specific precursor-to-product ion transition for 25-hydroxyvitamin D2.

Immunoassays, in contrast, often lack the specificity to distinguish between 25-hydroxyvitamin D2 and D3 and can be subject to cross-reactivity with other metabolites. nih.govnih.gov

Reproducibility: The reproducibility of the method is assessed by determining the intra- and inter-assay coefficients of variation (CV). For LC-MS/MS methods measuring 25-hydroxyvitamin D2, these are typically low, indicating high precision and reproducibility. researchgate.netnih.gov

Table 1: Representative Sensitivity and Reproducibility Parameters for the LC-MS/MS Quantification of 25-Hydroxyvitamin D2 (as part of an indirect assay for its glucuronide)

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | sigmaaldrich.com |

| Limit of Detection (LOD) | <4 nmol/L | researchgate.net |

| Inter-assay Coefficient of Variation (CV) | 8.4% - 9.5% | researchgate.net |

| Intra-assay Coefficient of Variation (CV) | <10% | nih.gov |

| Linearity Range | 1-100 ng/mL | nih.gov |

Isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is considered the gold-standard for the accurate quantification of vitamin D metabolites and is the core of the indirect assay for this compound. researchgate.netnih.gov

The principle of this approach involves several key steps:

Sample Preparation and Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as deuterated 25-hydroxyvitamin D2 (e.g., d3-25-hydroxyvitamin D2), is added to the biological sample (e.g., serum or plasma). This internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. Its purpose is to correct for any loss of analyte during sample extraction and for variations in instrument response.

Enzymatic Hydrolysis: The sample is then incubated with β-glucuronidase to convert this compound to 25-hydroxyvitamin D2.

Extraction: The vitamin D metabolites are extracted from the sample matrix, typically using liquid-liquid extraction or solid-phase extraction. researchgate.net

Chromatographic Separation: The extracted sample is injected into an HPLC system, where 25-hydroxyvitamin D2 is separated from other compounds.

Ionization and Detection: The eluent from the HPLC column enters the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques. The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode, where specific mass transitions for both the native analyte and the isotope-labeled internal standard are monitored. researchgate.netnih.gov

The concentration of the endogenous 25-hydroxyvitamin D2 (and by extension, the original concentration of this compound) is determined by comparing the ratio of the signal from the native analyte to that of the known amount of the internal standard. This method provides high accuracy and precision, minimizing the impact of matrix effects.

Table 2: Components of Isotope-Dilution LC-MS/MS for 25-Hydroxyvitamin D2 Analysis

| Component | Description | Example | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for metabolite quantification. | nih.gov |

| Internal Standard | Stable isotope-labeled version of the analyte. | d3- or d6-25-hydroxyvitamin D2 | plos.org |

| Ionization Method | Method to charge the analyte molecules. | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Selective monitoring of precursor and product ions. | Multiple Reaction Monitoring (MRM) | researchgate.net |

Synthesis and Chemical Properties Relevant to Research Applications

In Vitro and Chemical Synthesis Pathways for 25-Hydroxyvitamin D2-25-glucuronide

The synthesis of this compound for research purposes can be achieved through both biological and chemical methodologies. Glucuronidation is a phase II metabolic process that conjugates a substrate with glucuronic acid, significantly increasing its water solubility. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the target molecule. wikipedia.orgnih.gov

In Vitro Enzymatic Synthesis:

Microsomal Systems: An established in vitro method involves incubating the parent compound, 25-hydroxyvitamin D2, with liver microsomes, which are rich in UGT enzymes, and UDPGA. nih.gov Studies on similar vitamin D metabolites, such as 24,25-dihydroxyvitamin D3, have shown that incubation with rat liver microsomal fractions yields various glucuronide isomers. nih.gov This approach mimics the physiological process of glucuronidation that occurs primarily in the liver. wikipedia.org

Recombinant UGTs: A more specific enzymatic approach uses purified, recombinant human UGT enzymes to catalyze the reaction. This allows for the identification of the specific UGT isoforms responsible for the metabolite's formation.

Microbial Biotransformation: An alternative biological method is the use of microbial cultures. Certain microbes can perform glucuronidation reactions and can be used to produce scalable quantities of the desired metabolite for characterization and research. hyphadiscovery.com

Chemical Synthesis: Chemical synthesis offers a pathway to produce larger quantities of the compound and to create derivatives. The Koenigs-Knorr reaction is a classic method used for forming glycosidic bonds and has been applied to synthesize glucuronides of vitamin D derivatives. nih.gov This type of synthesis provides control over the reaction but may require multiple steps involving protection and deprotection of reactive functional groups on the vitamin D molecule. Following synthesis, purification and structural verification are critical. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate structural isomers, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the final structure. nih.gov

Potential Synthesis Pathways for this compound

| Synthesis Type | Method | Description | Reference |

|---|---|---|---|

| In Vitro (Enzymatic) | Liver Microsomes | Incubation of 25-hydroxyvitamin D2 with liver microsomes and the co-substrate UDPGA to mimic physiological glucuronidation. | nih.gov |

| In Vitro (Enzymatic) | Microbial Biotransformation | Use of microbial cultures capable of performing glucuronidation to produce the metabolite. | hyphadiscovery.com |

| Chemical | Koenigs-Knorr Reaction | A chemical method for forming the glycosidic bond between 25-hydroxyvitamin D2 and a glucuronic acid derivative. | nih.gov |

Stability and Reactivity of the Glucuronide Linkage under In Vitro Conditions

The stability of this compound is a critical factor for its handling, storage, and experimental use. The parent vitamin D molecule itself is known to be sensitive to degradation from factors such as light, heat, oxidizing agents, and acidic or alkaline conditions. circescientific.com Therefore, the glucuronide conjugate is also expected to be handled with care to preserve the integrity of the core vitamin structure.

The defining feature of the compound's reactivity is the ether glucuronide linkage at the 25-position. Generally, ether glucuronides are chemically stable under neutral and physiological pH. However, this linkage is specifically designed for enzymatic cleavage. The bond is susceptible to hydrolysis by β-glucuronidase (GUS) enzymes, which are abundantly expressed by gut microbiota in the lower intestine. nih.gov

This targeted reactivity is physiologically significant. Research on the related compound 25-hydroxyvitamin D3-3β-glucuronide demonstrates that the conjugate is largely inactive until it reaches the colon. nih.gov In that environment, bacterial GUS cleaves the glucuronic acid, liberating the free 25-hydroxyvitamin D, which can then exert its biological effects locally. nih.gov In vitro studies confirm this mechanism; the glucuronide conjugate shows minimal activity in cell cultures until it is co-incubated with GUS, which leads to a robust biological response. nih.gov This enzymatic liability is the key to its function as a pro-drug that is delivered to the colon.

Factors Affecting Stability and Reactivity of this compound

| Factor | Effect on Stability/Reactivity | Condition | Reference |

|---|---|---|---|

| β-glucuronidase (GUS) | Cleavage of glucuronide linkage | Enzymatic hydrolysis, prevalent in the gut. | nih.gov |

| pH | Potential degradation of vitamin D structure | Strongly acidic or alkaline conditions. | circescientific.com |

| Light | Potential degradation of vitamin D structure | Exposure to UV or prolonged light. | circescientific.com |

| Heat | Potential degradation of vitamin D structure | High temperatures. | circescientific.com |

Development of Reference Standards and Labeled Analogs for Research Use

Accurate quantification and characterization of this compound in research settings depend on the availability of high-purity reference standards and labeled analogs.

Reference Standards: A reference standard is a highly purified and well-characterized substance used as a measurement benchmark. While certified reference materials (CRMs) for the parent compounds, 25-hydroxyvitamin D2 and D3, are available from metrological institutes like the National Institute of Standards and Technology (NIST), such as SRM 2972, standards for their specific glucuronide metabolites are less common. nih.gov Consequently, research laboratories often need to perform custom synthesis to produce their own standard materials for identification and quantification. nih.govnih.gov These in-house standards are rigorously characterized by techniques like HPLC, MS, and NMR to confirm their identity and purity before use in assays. nih.govnih.gov

Labeled Analogs: Labeled analogs are essential tools in modern bioanalysis, particularly in mass spectrometry-based methods.

Stable Isotope Labeled Analogs: The most common approach is to incorporate stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the molecule. For instance, deuterated versions of 25-hydroxyvitamin D2 (e.g., d3- or d6-25-hydroxyvitamin D2) are widely used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the parent compound. testcatalog.org A labeled analog of this compound would be synthesized in a similar manner, incorporating isotopes into either the vitamin D2 skeleton or the glucuronic acid moiety. This allows for precise quantification by correcting for sample loss or matrix effects during sample preparation and analysis.

Photoaffinity Labels: For studying interactions with proteins, more specialized analogs can be developed. Photoaffinity labels, such as those created for 25-hydroxyvitamin D3 using azido (B1232118) groups, are designed to bind to a target protein (like the vitamin D binding protein) and then form a permanent covalent bond upon activation with UV light. nih.gov This allows researchers to identify and study the specific binding sites within the protein.

Reference Standards and Labeled Analogs for Vitamin D Research

| Type | Example | Application | Reference |

|---|---|---|---|

| Certified Reference Material (Parent) | NIST SRM 2972 (25(OH)D2 and D3) | Calibration of analytical methods for parent vitamin D metabolites. | nih.gov |

| Synthesized Standard (Metabolite) | Custom synthesized this compound | Identification and quantification in research experiments. | nih.govnih.gov |

| Stable Isotope Labeled Analog (Parent) | d3-25-hydroxyvitamin D2 | Internal standard for LC-MS/MS quantification. | testcatalog.org |

| Photoaffinity Label (Related Compound) | 3-deoxy-3-azido-25-hydroxyvitamin D3 | Labeling protein binding sites for structural studies. | nih.gov |

Future Research Directions and Unanswered Questions

Elucidation of Broader UGT Isoform Contributions to Vitamin D2 Glucuronidation

The glucuronidation of vitamin D metabolites is a critical step in their deactivation and excretion. While it is known that UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for this process, the specific contributions of various UGT isoforms to the glucuronidation of 25-hydroxyvitamin D2 (25(OH)D2) to form 25-hydroxyvitamin D2-25-glucuronide are not fully understood. Research has shown that UGT1A1, UGT1A3, and UGT2B7 are involved in the metabolism of certain compounds, but their specific roles and efficiencies in vitamin D2 glucuronidation require further investigation. nih.gov Studies using human liver microsomes and expressed UGTs have helped to delineate the roles of different isoforms in drug metabolism, and similar approaches could be applied to vitamin D2. nih.govnih.gov For instance, research on flavonoids has demonstrated that UGT1A3, UGT1A8, UGT1A9, and UGT1A10 can be key players in glucuronidation, with tissue-specific expression patterns influencing metabolic outcomes in the liver versus the intestine. nih.gov A comprehensive analysis of all functional human UGT isoforms is necessary to create a complete profile of those involved in 25(OH)D2 metabolism.

Detailed Characterization of Enterohepatic Recirculation Dynamics in Various Animal Models

The enterohepatic circulation is a crucial process for the conservation of bile acids and also affects the metabolism of various compounds, including vitamin D. Studies in animal models have suggested a link between vitamin D deficiency, impaired enterohepatic circulation, and the development of conditions like nonalcoholic steatohepatitis (NASH). nih.govnih.govsigmaaldrich.com In these models, vitamin D deficiency was associated with reduced bile acid retention due to the downregulation of the ileal apical sodium-dependent bile acid cotransporter (iASBT). nih.govnih.govresearchgate.net Administration of calcitriol, the active form of vitamin D3, was shown to restore iASBT expression and improve bile flow. nih.govnih.gov However, the specific dynamics of this compound within the enterohepatic circulation have not been extensively studied. Future research should utilize various animal models to trace the journey of this metabolite, quantifying its excretion, reabsorption, and potential deconjugation back to 25(OH)D2. Understanding these dynamics is essential for a complete picture of vitamin D2 bioavailability and its metabolic fate.

Discovery of Novel Biological Roles of Glucuronidated Vitamin D Metabolites beyond Excretion

Historically, glucuronidation has been viewed primarily as a detoxification and elimination pathway. rsc.org However, emerging evidence suggests that glucuronidated metabolites may possess their own biological activities. rsc.org For example, morphine-6-glucuronide (B1233000) is a well-known active metabolite of morphine. rsc.org While the primary function of this compound is considered to be excretory, its potential for other biological roles remains an open question. Recent research has started to challenge the traditional view of vitamin D's actions being solely mediated by the vitamin D receptor (VDR), with studies indicating that other metabolites can interact with different nuclear receptors. mdpi.com It is conceivable that glucuronidated forms of vitamin D could interact with specific transporters or receptors, influencing cellular processes in ways that are currently unknown. Investigating whether this compound has any direct effects on tissues, such as the gut or kidney, beyond facilitating excretion, could reveal novel aspects of vitamin D signaling and homeostasis.

Advancements in Ultra-Sensitive Analytical Methods for Low Abundance Metabolites

The accurate measurement of low-abundance vitamin D metabolites like this compound presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing multiple vitamin D metabolites due to its high sensitivity and specificity. nih.govnih.gov However, even with this advanced technology, quantifying minor metabolites can be difficult. nih.gov Recent developments, such as trapping-micro-LC combined with narrow-window-isolation selected-reaction monitoring MS (T-µLC-NWI-SRM), have shown promise in achieving ultra-sensitive quantification of vitamin D metabolites in serum. nih.gov Further advancements in analytical techniques, including improved sample preparation, derivatization strategies, and more sensitive detection methods, are crucial. nih.govdntb.gov.uadntb.gov.ua The development of ultra-performance supercritical fluid chromatography-tandem mass spectrometry (UPSFC-MS/MS) also offers a rapid and selective platform for analyzing multiple vitamin D metabolites. core.ac.uk Continued innovation in this area will enable researchers to more accurately measure circulating levels of this compound and explore its physiological relevance.

Investigation of Genetic Polymorphisms in UGTs and their Impact on this compound Metabolism in Research Models

Genetic variations in UGT enzymes can significantly influence the rate and extent of glucuronidation, leading to inter-individual differences in drug and endogenous compound metabolism. nih.govmdpi.com Polymorphisms in several UGT genes, including UGT1A1, UGT1A6, UGT1A7, UGT2B4, UGT2B7, and UGT2B15, have been identified and linked to altered enzyme activity. nih.govresearchgate.net For example, the UGT1A1*28 polymorphism is known to affect the glucuronidation of various substrates. mdpi.comresearchgate.net The impact of these genetic variants on the metabolism of 25-hydroxyvitamin D2 to its glucuronide conjugate has not been thoroughly investigated. Research models, including cell lines expressing specific UGT variants and genetically modified animal models, could be employed to study how these polymorphisms affect the formation and clearance of this compound. Such studies would provide valuable insights into the genetic determinants of vitamin D2 metabolism and could help explain individual variations in vitamin D status and response. nih.govmaastrichtuniversity.nl

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 25-hydroxyvitamin D2-25-glucuronide in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and ability to distinguish structurally similar metabolites like this compound from other vitamin D derivatives. Key steps include:

- Sample preparation : Protein precipitation or solid-phase extraction to isolate metabolites from serum/plasma .

- Chromatography : Use of reversed-phase columns (e.g., C18 or core-shell columns) to separate glucuronidated metabolites from non-polar interferents .

- Detection : Multiple reaction monitoring (MRM) for quantifying low-abundance metabolites with high sensitivity .

Q. How does this compound differ from other vitamin D metabolites in metabolic pathways?

- Methodological Answer : This metabolite is a biliary conjugate formed via glucuronidation of 25-hydroxyvitamin D2, primarily observed in avian models (e.g., chickens). Key distinctions include:

- Synthesis : Mediated by UDP-glucuronosyltransferase enzymes, which are species-specific. In humans, similar pathways may exist but require validation .

- Bioactivity : Unlike free 25-hydroxyvitamin D, glucuronidated forms are typically inactive and excreted, though elevated levels in conditions like psoriasis suggest dysregulated vitamin D metabolism .

Q. What is the clinical significance of measuring this compound in human studies?

- Methodological Answer : Elevated levels are linked to inflammatory diseases (e.g., psoriasis) and vitamin D deficiency. Key approaches include:

- Case-control studies : Compare metabolite levels in diseased vs. healthy cohorts using LC-MS/MS .

- Longitudinal analysis : Monitor metabolite changes during vitamin D supplementation to assess metabolic turnover .

- Data Interpretation : Elevated glucuronide levels may indicate compensatory mechanisms to counteract vitamin D deficiency, necessitating correlation with total/free 25-hydroxyvitamin D assays .

Advanced Research Questions

Q. How do methodological discrepancies in 25-hydroxyvitamin D assays impact the quantification of glucuronidated metabolites?

- Methodological Answer : Immunoassays often fail to distinguish this compound from other forms due to cross-reactivity, whereas LC-MS/MS provides specificity. Critical steps:

- Standardization : Use reference materials (e.g., NIST SRM 972) to calibrate assays and minimize inter-laboratory variability .

- Interference testing : Validate assays with samples spiked with competing metabolites (e.g., 3-epi-25-hydroxyvitamin D3) .

Q. What experimental designs address the controversy between free vs. total 25-hydroxyvitamin D in disease association studies?

- Methodological Answer :

-

Cohort stratification : Measure both total 25-hydroxyvitamin D and vitamin D-binding protein (DBP) to calculate free levels using the formula:

where $ K_{\text{DBP}} $ is the affinity constant <span data-key="70" class="reference-num" data-pages="undefined">1</span>.- Outcome analysis : Use multivariable regression to isolate the effect of free vs. total vitamin D on disease endpoints (e.g., osteoporosis, cardiovascular mortality) .

Q. How should researchers design trials to evaluate the role of this compound in vitamin D supplementation protocols?

- Methodological Answer :

- Baseline stratification : Group participants by baseline 25-hydroxyvitamin D status to assess dose-response relationships .

- Dose calculation : Use pharmacokinetic models to predict achieved 25(OH)D levels based on supplementation doses, accounting for glucuronidation rates .

- Endpoint selection : Include biomarkers of inflammation (e.g., CRP) or bone turnover (e.g., CTX) to link metabolite levels to functional outcomes .

Q. What techniques improve the quantification of this compound in complex biological matrices like breast milk or bile?

- Methodological Answer :

- Matrix-specific prep : For breast milk, use liquid-liquid extraction with hexane/ethyl acetate to remove lipids .

- Derivatization : Enhance LC-MS/MS sensitivity by derivatizing metabolites with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .

- Quality control : Spike recovery experiments to validate extraction efficiency in heterogeneous matrices .

Q. How can researchers mitigate inter-laboratory variability in this compound measurements?

- Methodological Answer :

- Collaborative trials : Participate in external proficiency testing programs (e.g., DEQAS) to benchmark assay performance .

- Cross-validation : Compare results across multiple platforms (e.g., LC-MS/MS vs. HPLC) using shared reference samples .

- Data reporting : Disclose assay methodologies, including extraction techniques and calibration curves, in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.